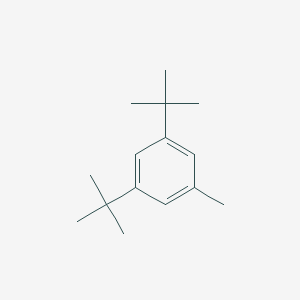

3,5-Di-tert-butyltoluene

Beschreibung

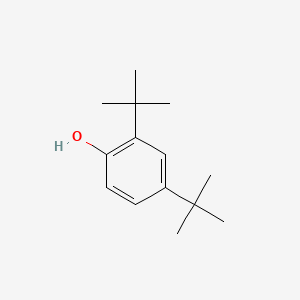

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-ditert-butyl-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-11-8-12(14(2,3)4)10-13(9-11)15(5,6)7/h8-10H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIXDSJRJFDWTNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164880 | |

| Record name | 3,5-Bis(tert-butyl)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15181-11-0 | |

| Record name | 3,5-Di-tert-butyltoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15181-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(tert-butyl)toluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015181110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Bis(tert-butyl)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-bis(tert-butyl)toluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3,5-Di-tert-butyltoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,5-di-tert-butyltoluene. The document details the synthetic route via Friedel-Crafts alkylation, emphasizing the reaction conditions that favor the formation of the meta-substituted isomer. Furthermore, it presents a thorough characterization of the target compound, including its physicochemical properties and spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). Detailed experimental protocols and data analysis are provided to assist researchers in the replication and verification of these findings.

Introduction

This compound is an aromatic hydrocarbon of significant interest in various fields of chemical research, including materials science and as a bulky building block in organic synthesis. Its sterically hindered nature, conferred by the two tert-butyl groups in a meta arrangement, imparts unique properties to molecules incorporating this moiety. The synthesis of this specific isomer is a nuanced process, as the kinetically favored product of the di-tert-butylation of toluene is the para-isomer, 4-tert-butyltoluene. This guide will focus on the synthesis of the 3,5-isomer, which is the thermodynamically more stable product, and its subsequent characterization.

Synthesis of this compound

The primary route for the synthesis of this compound is the Friedel-Crafts alkylation of toluene with a tert-butylating agent, such as tert-butyl chloride or tert-butanol, in the presence of a Lewis acid catalyst. To favor the formation of the thermodynamically stable 3,5-isomer over the kinetically favored 2,4- and 2,5-isomers, the reaction is typically carried out under conditions that allow for equilibrium to be reached, such as higher temperatures and longer reaction times.

Reaction Mechanism: Friedel-Crafts Alkylation

The Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, commonly anhydrous aluminum chloride (AlCl₃), facilitates the formation of a tert-butyl carbocation from the alkylating agent. This highly reactive electrophile then attacks the electron-rich toluene ring. The methyl group of toluene is an ortho-, para-director; however, under thermodynamic control, isomerization of the initially formed products can occur, leading to the more stable meta-substituted product.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for Friedel-Crafts alkylation and is optimized for the formation of the thermodynamic product.

Materials:

-

Toluene (anhydrous)

-

tert-Butyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (5% aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel.

-

Reagent Charging: To the flask, add anhydrous toluene and anhydrous aluminum chloride in a suitable solvent like dichloromethane under an inert atmosphere. Cool the mixture in an ice bath.

-

Addition of Alkylating Agent: Slowly add tert-butyl chloride dropwise from the addition funnel to the stirred reaction mixture. An excess of the alkylating agent is often used to promote di-substitution.

-

Reaction under Thermodynamic Control: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux and maintain it for several hours to allow for the isomerization of the kinetic products to the more stable this compound.

-

Work-up: Cool the reaction mixture to room temperature and then slowly pour it over a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer successively with water, 5% sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure or by recrystallization from a suitable solvent like methanol.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by a combination of physical and spectroscopic methods.

Physicochemical Properties

The following table summarizes the key physical properties of this compound.[1]

| Property | Value |

| Molecular Formula | C₁₅H₂₄ |

| Molecular Weight | 204.35 g/mol |

| Appearance | Colorless to light yellow liquid or solid |

| Melting Point | 31-32 °C |

| Boiling Point | 244 °C |

| Density | 0.86 g/mL at 25 °C |

| Refractive Index | n20/D 1.49 |

Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by the presence of signals corresponding to the aromatic protons, the methyl group protons, and the tert-butyl group protons. The tert-butyl protons typically appear as a sharp singlet due to their chemical equivalence.[2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.1 | s | 1H | Aromatic C-H (C4) |

| ~6.9 | s | 2H | Aromatic C-H (C2, C6) |

| ~2.3 | s | 3H | -CH₃ |

| ~1.3 | s | 18H | -C(CH₃)₃ |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~150 | Aromatic C-C(CH₃)₃ |

| ~138 | Aromatic C-CH₃ |

| ~122 | Aromatic C-H |

| ~121 | Aromatic C-H |

| ~34 | -C (CH₃)₃ |

| ~31 | -C(C H₃)₃ |

| ~21 | -C H₃ |

The IR spectrum of this compound shows characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring, methyl, and tert-butyl groups.

| Wavenumber (cm⁻¹) | Vibration Type |

| ~3000-2850 | C-H stretch (aromatic and aliphatic) |

| ~1600, ~1460 | C=C stretch (aromatic ring) |

| ~1365 | C-H bend (tert-butyl) |

| ~880-860 | C-H bend (aromatic, out-of-plane) |

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 204. A prominent peak is often observed at m/z = 189, corresponding to the loss of a methyl group ([M-15]⁺), which is a characteristic fragmentation pattern for compounds containing a tert-butyl group.

| m/z | Assignment |

| 204 | [M]⁺ |

| 189 | [M-CH₃]⁺ |

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of this compound. The synthesis via Friedel-Crafts alkylation requires careful control of reaction conditions to favor the thermodynamically stable meta-isomer. The characterization data provided, including physicochemical properties and detailed spectroscopic analysis, serves as a valuable resource for researchers in confirming the identity and purity of the synthesized compound. The provided protocols and data are intended to facilitate further research and application of this versatile molecule in various scientific disciplines.

References

physical and chemical properties of 3,5-di-tert-butyltoluene

An In-depth Technical Guide on the Physical and Chemical Properties of 3,5-Di-tert-butyltoluene

This technical guide provides a comprehensive overview of the , tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is an aromatic hydrocarbon characterized by a toluene core substituted with two tert-butyl groups at the 3 and 5 positions. These bulky tert-butyl groups impart significant steric hindrance, influencing its reactivity and physical properties.

Molecular Structure:

Physicochemical Properties

The physical and chemical data for this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical syntheses.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 204.35 g/mol | [1][4][5][6] |

| Appearance | White or clear colorless fused solid, chunks, or liquid as melt. | [2] |

| Melting Point | 31-32 °C | [5][7][8] |

| Boiling Point | 244 °C | [5][7][8] |

| Density | 0.86 g/mL at 25 °C | [4][5][7][8] |

| Refractive Index | n20/D 1.49 | [4][5][7][8] |

| Solubility | Insoluble in water (8.6 x 10⁻⁶ g/L at 25 °C); Soluble in methanol. | [3][7][9] |

| Vapor Pressure | 0.0486 mmHg at 25 °C | [4] |

| Flash Point | 196 °F (91.1 °C) | [3][4][7] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| InChI | 1S/C15H24/c1-11-8-12(14(2,3)4)10-13(9-11)15(5,6)7/h8-10H,1-7H3 | [1][5] |

| InChIKey | WIXDSJRJFDWTNY-UHFFFAOYSA-N | [1][5] |

| SMILES | Cc1cc(cc(c1)C(C)(C)C)C(C)(C)C | [1][5] |

Chemical Properties and Reactivity

Stability and Reactivity: this compound is a combustible material.[10] It is generally stable under normal conditions but may explode when containers are heated.[10] In case of fire, hazardous decomposition products such as carbon monoxide (CO) and carbon dioxide (CO₂) can be formed.[10]

Key Reactions: this compound serves as a versatile intermediate in organic synthesis. The bulky tert-butyl groups sterically hinder certain positions on the aromatic ring, directing reactions to other sites.

-

Synthesis of 3,5-di-tert-butyl(bromomethyl)benzene: It is used as a starting material for the synthesis of this brominated derivative.[5][8]

-

Synthesis of di-tert-butylbenzoic acid: It can also be used in the synthesis of di-tert-butylbenzoic acid.[5][8]

-

Chlorination: It can be chlorinated using chlorine gas in the presence of a Lewis acid (like AlCl₃ or FeCl₃) and elemental sulfur to produce 3,5-di-tert-butyl-2,6-dichlorotoluene.[11] This product is an intermediate for other compounds.[11]

-

Porphyrin Synthesis: It can be converted to 3,5-di-tert-butylbenzaldehyde, a key precursor for synthesizing 5,10,15,20-Tetrakis(3',5'-di-tert-butylphenyl)porphyrin (TDTPP) and its metal complexes, which are investigated as organic semiconductors.[12]

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the reaction of 3,5-di-tert-butylbenzyl bromide with a Grignard reagent.

Methodology:

-

To a Schlenk flask, add the starting complex (e.g., a catalyst, 0.05 mmol, 5.0 mol%) and 3,5-di-tert-butylbenzyl bromide (1.0 mmol).[8]

-

Subject the flask to nitrogen displacement and vacuum cycling to ensure an inert atmosphere.[8]

-

Subsequently, add Tetrahydrofuran (THF, 2.0 mL) and a diethyl ether solution of tert-butylmagnesium chloride (0.75 mL, 1.5 mmol, 2.0 M in diethyl ether).[8]

-

Seal the flask and heat it at 70 °C for 24 hours or stir at room temperature.[8]

-

After the reaction is complete, the product can be isolated and purified using standard organic chemistry techniques such as extraction and chromatography.

Chlorination of this compound

This protocol describes the synthesis of 3,5-di-tert-butyl-2,6-dichlorotoluene.

Methodology:

-

Place 290 kg of this compound into a 600-liter reactor equipped with a stirrer, a reflux condenser, and a thermometer.[11]

-

Add a catalyst system consisting of a Lewis acid (e.g., FeCl₃) and elemental sulfur.[11] The molar ratio of elemental sulfur to the Lewis acid should be in the range of 8 to 25.[11]

-

Introduce chlorine gas into the reactor.[11]

-

After the reaction, wash the reaction mixture with water.[11]

-

Analyze the resulting organic solution by gas chromatography to determine the yield of 3,5-di-tert-butyl-2,6-dichlorotoluene.[11]

Applications in Research and Development

While this compound itself is primarily a synthetic intermediate, its derivatives have applications in various fields. The tert-butyl groups are known to enhance the biological activity of compounds by increasing their solubility in organic solvents and by providing steric protection to functional groups, which can minimize unwanted reactions.[13]

Derivatives of similar structures, such as butylated hydroxytoluene (BHT), are well-known antioxidants.[14][15] Research into analogs of such compounds is ongoing to evaluate their multipotent antioxidant activities.[14] The core structure of this compound is a building block for creating more complex molecules with potential applications in materials science (e.g., organic semiconductors) and medicinal chemistry.[12]

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Key Reactions Diagram

Caption: Common synthetic transformations of this compound.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure. A dust mask (type N95) may be necessary.[5]

-

Handling: Handle in a well-ventilated place. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Keep away from open flames, hot surfaces, and sources of ignition.[10]

-

Storage: Store in a dry, well-ventilated place. Keep containers tightly closed.[7]

-

Hazards: This chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[10] However, it is a combustible solid.[5] The toxicological properties have not been fully investigated.[10]

References

- 1. 3,5-Bis(tert-butyl)toluene | C15H24 | CID 84819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98+%, Thermo Scientific Chemicals 25 g | Request for Quote [thermofisher.com]

- 3. CAS # 15181-11-0, this compound, 3,5-Bis(tert-Butyl)toluene - chemBlink [chemblink.com]

- 4. echemi.com [echemi.com]

- 5. 3,5-二叔丁基甲苯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. This compound CAS#: 15181-11-0 [m.chemicalbook.com]

- 8. This compound | 15181-11-0 [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. fishersci.com [fishersci.com]

- 11. JP2815698B2 - Method for producing 3,5-di-tert-butyl-2,6-dichlorotoluene - Google Patents [patents.google.com]

- 12. This compound | CAS 15181-11-0 | High Purity [benchchem.com]

- 13. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,5-Di-tert-butyltoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,5-di-tert-butyltoluene. This document details the structural elucidation of the molecule through the interpretation of its NMR data, offering valuable insights for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is an organic compound featuring a toluene core substituted with two bulky tert-butyl groups at the meta positions. This substitution pattern results in a molecule with distinct symmetry, which is clearly reflected in its NMR spectra. Understanding the ¹H and ¹³C NMR profiles of this compound is crucial for its identification, purity assessment, and for predicting the chemical behavior of similarly substituted aromatic systems. This guide presents a detailed breakdown of the spectral data and the experimental protocols for its acquisition.

Data Presentation

The quantitative ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃), are summarized in the tables below. These tables provide chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz), where applicable.

¹H NMR Spectral Data

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH₃)₃ | 1.31 | Singlet (s) | 18H |

| Ar-CH₃ | 2.30 | Singlet (s) | 3H |

| Ar-H (meta) | 6.95 | Singlet (s) | 2H |

| Ar-H (para) | 7.08 | Singlet (s) | 1H |

¹³C NMR Spectral Data

| Signal Assignment | Chemical Shift (δ, ppm) |

| Ar-CH₃ | 21.4 |

| -C(CH₃)₃ | 31.5 |

| -C (CH₃)₃ | 34.6 |

| Ar-C (meta) | 120.7 |

| Ar-C (para) | 124.5 |

| Ar-C (ipso, -CH₃) | 137.3 |

| Ar-C (ipso, -C(CH₃)₃) | 150.1 |

Spectral Interpretation and Structural Elucidation

The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct consequence of the molecule's C₂ᵥ symmetry. The most upfield signal at 1.31 ppm is a sharp singlet integrating to 18 protons, unequivocally assigned to the two equivalent tert-butyl groups. The singlet at 2.30 ppm, integrating to three protons, corresponds to the methyl group on the aromatic ring. The aromatic region displays two singlets. The signal at 6.95 ppm, integrating to two protons, is assigned to the two equivalent aromatic protons meta to the methyl group (at C2 and C6). The singlet at 7.08 ppm, with an integration of one proton, is attributed to the aromatic proton para to the methyl group (at C4). The absence of splitting in the aromatic region is a key feature, indicating no adjacent protons to couple with.

The ¹³C NMR spectrum further confirms the molecular structure. The signal at 21.4 ppm corresponds to the methyl carbon. The two signals at 31.5 ppm and 34.6 ppm are assigned to the carbons of the tert-butyl groups; the former to the methyl carbons and the latter to the quaternary carbon. In the aromatic region, the signal at 120.7 ppm is assigned to the two equivalent unsubstituted aromatic carbons (C2 and C6), while the peak at 124.5 ppm corresponds to the unsubstituted aromatic carbon at the para position (C4). The two downfield signals at 137.3 ppm and 150.1 ppm are assigned to the ipso-carbons, with the signal at 137.3 ppm corresponding to the carbon bearing the methyl group and the signal at 150.1 ppm attributed to the two equivalent carbons attached to the tert-butyl groups.

Experimental Protocols

The following is a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the NMR tube.

-

Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. Ensure the solution is homogeneous and free of any particulate matter.

¹H NMR Spectroscopy Acquisition

-

Spectrometer Setup: The data should be acquired on a 300 MHz or higher field NMR spectrometer.

-

Tuning and Shimming: Tune the probe for the ¹H frequency and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 8 to 16 scans are typically sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A range of -2 to 12 ppm is appropriate.

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate all signals.

-

¹³C NMR Spectroscopy Acquisition

-

Spectrometer Setup: Tune the probe for the ¹³C frequency.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) is required.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range of 0 to 220 ppm is appropriate.

-

-

Processing:

-

Apply a Fourier transform to the FID with an exponential line broadening of 1-2 Hz.

-

Phase correct the spectrum.

-

Calibrate the spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

-

Visualization of Molecular Structure and NMR Assignments

The following diagram, generated using the DOT language, illustrates the molecular structure of this compound and the logical relationship between its unique proton and carbon environments and their corresponding NMR signals.

Caption: Molecular structure of this compound with NMR signal assignments.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3,5-di-tert-butyltoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 3,5-di-tert-butyltoluene. The information herein is intended to support researchers and scientists in the identification and characterization of this compound and its analogs in various experimental settings. This document outlines the primary fragmentation pathways, presents key mass spectral data, and provides a comprehensive experimental protocol for analysis via Gas Chromatography-Mass Spectrometry (GC-MS).

Core Concepts in the Fragmentation of Alkylated Benzenes

The electron ionization (EI) mass spectrometry of alkylbenzenes is characterized by several key fragmentation processes. For this compound, the dominant fragmentation pathways are dictated by the stability of the resulting carbocations. The presence of two bulky tert-butyl groups and a methyl group on the aromatic ring significantly influences the fragmentation pattern.

Upon electron impact, a molecular ion (M⁺˙) is formed. The subsequent fragmentation is driven by the cleavage of bonds that lead to the formation of stable resonance-stabilized cations. In the case of this compound, the most favorable fragmentations involve the loss of a methyl radical from one of the tert-butyl groups and the formation of a tert-butyl cation.

Mass Spectral Data of this compound

The mass spectrum of this compound is characterized by a distinct pattern of fragment ions. The molecular ion peak (M⁺˙) is observed at an m/z corresponding to its molecular weight of approximately 204.35 g/mol .[1] The most abundant fragments are summarized in the table below.

| m/z | Proposed Fragment Ion | Relative Abundance | Notes |

| 204 | [C₁₅H₂₄]⁺˙ | Moderate | Molecular Ion (M⁺˙) |

| 189 | [C₁₄H₂₁]⁺ | Base Peak | Loss of a methyl radical (•CH₃) from a tert-butyl group.[1] This is the most stable fragment. |

| 57 | [C₄H₉]⁺ | High | Formation of a tert-butyl cation. A characteristic fragment for compounds containing a tert-butyl group. |

| 41 | [C₃H₅]⁺ | Moderate | Likely an allyl cation, resulting from further fragmentation. |

Fragmentation Pathway

The primary fragmentation pathway of this compound upon electron ionization is initiated by the loss of a methyl radical to form the most stable carbocation at m/z 189. A secondary, prominent fragmentation pathway involves the formation of a tert-butyl cation at m/z 57.

References

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 3,5-di-tert-butyltoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of 3,5-di-tert-butyltoluene. It details the expected vibrational modes, a standard experimental protocol for acquiring high-quality spectra, and a logical framework for spectral interpretation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize IR spectroscopy for structural elucidation and quality control.

Core Principles of Infrared Spectroscopy

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds. These absorptions are recorded to produce an infrared spectrum, which serves as a unique molecular "fingerprint." The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). By analyzing the positions, intensities, and shapes of the absorption bands, one can identify the functional groups present in a molecule and deduce its overall structure.

Molecular Structure of this compound

This compound (C₁₅H₂₄) is an aromatic hydrocarbon characterized by a toluene core substituted with two bulky tert-butyl groups at the 3 and 5 positions of the benzene ring.[1] This substitution pattern and the presence of both sp² and sp³ hybridized carbon atoms give rise to a distinct infrared spectrum. The key structural features to consider for IR analysis are:

-

Aromatic Ring: The benzene ring exhibits characteristic C-H and C=C stretching and bending vibrations.

-

Methyl Group (-CH₃): The methyl group attached to the aromatic ring has its own set of symmetric and asymmetric stretching and bending modes.

-

Tert-butyl Groups (-C(CH₃)₃): These groups contribute strong absorptions from the numerous C-H bonds within the four methyl groups and the central quaternary carbon.

Expected Infrared Absorption Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium to Weak |

| 2960 - 2850 | C-H Stretch | Methyl and Tert-butyl | Strong |

| 1600 - 1585 | C=C Stretch | Aromatic Ring | Medium |

| 1500 - 1400 | C=C Stretch | Aromatic Ring | Medium |

| 1465 | C-H Bend (Scissoring) | Methylene/Methyl | Medium |

| 1378 | C-H Bend (Rocking) | Methyl | Medium |

| 1250 - 1000 | C-H In-plane Bend | Aromatic | Weak |

| 1000 - 650 | =C-H Out-of-plane Bend | Aromatic | Strong |

This data is based on established characteristic infrared absorption frequencies for organic functional groups.[2][3]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique in Fourier Transform Infrared (FTIR) spectroscopy that is ideal for analyzing liquid and solid samples with minimal preparation.[4]

Instrumentation

-

FTIR Spectrometer: A benchtop FTIR spectrometer, such as a Bruker Tensor 27 FT-IR, is suitable for this analysis.[1]

-

ATR Accessory: A single-reflection ATR accessory with a diamond or zinc selenide (ZnSe) crystal.

Reagents and Materials

-

This compound (liquid form, as its melting point is 31-32 °C).

-

Solvent for cleaning (e.g., isopropanol or ethanol).

-

Lint-free laboratory wipes.

Procedure

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean and free of any residues. Clean the crystal surface with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor) and will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small drop of liquid this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[4]

-

-

Spectrum Acquisition:

-

Position the ATR press and apply gentle, consistent pressure to ensure good contact between the sample and the crystal.[4]

-

Acquire the sample spectrum. Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 or 64 scans to ensure a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The spectrometer software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of this compound.

-

Perform peak picking to identify the wavenumbers of the absorption maxima.

-

Correlate the observed absorption bands with the expected vibrational modes of the molecule's functional groups.

-

-

Cleaning:

-

After the measurement is complete, clean the ATR crystal thoroughly with a solvent-moistened, lint-free wipe to remove all traces of the sample.

-

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the ATR-FTIR analysis of this compound.

Logical Relationships in Spectral Interpretation

The interpretation of the infrared spectrum of this compound involves assigning observed absorption bands to the specific vibrational modes of its constituent functional groups. The diagram below outlines this logical relationship.

Conclusion

The infrared spectrum of this compound is rich with information that directly correlates to its molecular structure. By understanding the characteristic absorption frequencies of its aromatic, methyl, and tert-butyl moieties, and by employing a standardized experimental protocol such as ATR-FTIR, researchers can effectively use infrared spectroscopy for the identification, structural verification, and purity assessment of this compound. This guide provides the foundational knowledge and practical steps necessary for conducting and interpreting such an analysis in a research or drug development setting.

References

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 3,5-di-tert-butyltoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the molecular structure and geometry of 3,5-di-tert-butyltoluene. Due to the absence of publicly available experimental crystal structure data from techniques such as X-ray crystallography, this document presents a theoretical molecular geometry derived from computational modeling principles. It includes tabulated standard bond lengths and angles, a detailed methodology for theoretical geometry optimization, and a visual representation of the molecular structure. This guide serves as a foundational resource for researchers in fields such as medicinal chemistry, materials science, and organic synthesis where understanding the three-dimensional structure of molecules is critical.

Introduction

This compound is an aromatic hydrocarbon characterized by a toluene core substituted with two tert-butyl groups at the meta positions. The steric bulk of the tert-butyl groups significantly influences the molecule's conformation, reactivity, and physical properties. A precise understanding of its three-dimensional structure is paramount for applications in drug design, where molecular shape governs interactions with biological targets, and in materials science, for predicting packing and intermolecular interactions in the solid state.

Despite a thorough search of chemical and crystallographic databases, no experimental crystal structure data for this compound has been publicly reported. Therefore, this guide provides a comprehensive analysis based on theoretical and computational chemistry principles to elucidate its molecular geometry.

Molecular Geometry

In the absence of experimental data, the molecular geometry of this compound has been approximated using standard bond lengths and angles derived from analogous molecular fragments. The central toluene ring is expected to be planar, with the methyl and tert-butyl substituents attached to it. The bulky tert-butyl groups will likely adopt a staggered conformation to minimize steric hindrance.

Data Presentation

The following tables summarize the predicted bond lengths, bond angles, and torsion angles for the theoretical structure of this compound. These values are based on standard parameters for sp² and sp³ hybridized carbon atoms in similar chemical environments.

Table 1: Predicted Bond Lengths

| Atom 1 | Atom 2 | Bond Type | Predicted Length (Å) |

| C1 | C2 | Aromatic C-C | 1.39 |

| C2 | C3 | Aromatic C-C | 1.39 |

| C3 | C4 | Aromatic C-C | 1.39 |

| C4 | C5 | Aromatic C-C | 1.39 |

| C5 | C6 | Aromatic C-C | 1.39 |

| C6 | C1 | Aromatic C-C | 1.39 |

| C1 | C7 | C(sp²)-C(sp³) | 1.51 |

| C3 | C8 | C(sp²)-C(sp³) | 1.54 |

| C5 | C12 | C(sp²)-C(sp³) | 1.54 |

| C8 | C9 | C(sp³)-C(sp³) | 1.54 |

| C8 | C10 | C(sp³)-C(sp³) | 1.54 |

| C8 | C11 | C(sp³)-C(sp³) | 1.54 |

| C12 | C13 | C(sp³)-C(sp³) | 1.54 |

| C12 | C14 | C(sp³)-C(sp³) | 1.54 |

| C12 | C15 | C(sp³)-C(sp³) | 1.54 |

| C-H | Aromatic C-H | 1.09 | |

| C-H | Aliphatic C-H | 1.09 |

Table 2: Predicted Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Predicted Angle (°) |

| C6 | C1 | C2 | 120.0 |

| C1 | C2 | C3 | 120.0 |

| C2 | C3 | C4 | 120.0 |

| C3 | C4 | C5 | 120.0 |

| C4 | C5 | C6 | 120.0 |

| C5 | C6 | C1 | 120.0 |

| C2 | C1 | C7 | 120.0 |

| C6 | C1 | C7 | 120.0 |

| C2 | C3 | C8 | 120.0 |

| C4 | C3 | C8 | 120.0 |

| C4 | C5 | C12 | 120.0 |

| C6 | C5 | C12 | 120.0 |

| C3 | C8 | C9 | 109.5 |

| C3 | C8 | C10 | 109.5 |

| C3 | C8 | C11 | 109.5 |

| C9 | C8 | C10 | 109.5 |

| C9 | C8 | C11 | 109.5 |

| C10 | C8 | C11 | 109.5 |

| C5 | C12 | C13 | 109.5 |

| C5 | C12 | C14 | 109.5 |

| C5 | C12 | C15 | 109.5 |

| C13 | C12 | C14 | 109.5 |

| C13 | C12 | C15 | 109.5 |

| C14 | C12 | C15 | 109.5 |

| H | C | H | 109.5 (aliphatic) |

| H | C | C | 120.0 (aromatic) |

Table 3: Predicted Torsion Angles

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Angle (°) | Description |

| C2 | C3 | C8 | C9 | 60, 180, -60 | Staggered conformation of tert-butyl group |

| C4 | C3 | C8 | C9 | 60, 180, -60 | Staggered conformation of tert-butyl group |

| C4 | C5 | C12 | C13 | 60, 180, -60 | Staggered conformation of tert-butyl group |

| C6 | C5 | C12 | C13 | 60, 180, -60 | Staggered conformation of tert-butyl group |

Experimental and Computational Protocols

While experimental data for this compound is not available, this section outlines the standard methodologies that would be employed to determine its crystal structure and molecular geometry.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of a molecule.

Protocol:

-

Crystal Growth: High-quality single crystals of this compound would first need to be grown. This is typically achieved by slow evaporation of a saturated solution, slow cooling of a solution, or vapor diffusion. A variety of solvents would be screened to find optimal crystallization conditions.

-

Data Collection: A suitable crystal would be mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data would be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).

-

Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell parameters and space group. The crystal structure would be solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be placed in calculated positions and refined using a riding model.

Computational Geometry Optimization

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) are powerful tools for predicting molecular geometry.

Protocol:

-

Initial Structure: An initial 3D structure of this compound would be built using molecular modeling software.

-

Method and Basis Set Selection: A suitable level of theory and basis set would be chosen for the calculation. A common choice for organic molecules is the B3LYP functional with a 6-31G(d,p) or larger basis set.

-

Geometry Optimization: The energy of the initial structure would be minimized with respect to the positions of the atoms. This iterative process adjusts the bond lengths, angles, and dihedrals until a stationary point on the potential energy surface is found.

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation would be performed. The absence of imaginary frequencies would verify that the structure is a stable conformer.

-

Data Analysis: The optimized Cartesian coordinates would be used to calculate the final bond lengths, bond angles, and torsion angles.

Visualization of Molecular Structure

The following diagram illustrates the molecular structure of this compound with atom numbering corresponding to the data tables.

Conclusion

This technical guide has provided a detailed theoretical framework for understanding the molecular geometry of this compound in the absence of experimental crystal structure data. The provided tables of predicted bond lengths and angles, along with the outlined experimental and computational protocols, offer a valuable resource for researchers. Future experimental studies, particularly single-crystal X-ray diffraction, are necessary to validate and refine the theoretical model presented herein. Such data would provide a more accurate and nuanced understanding of the steric and electronic properties of this molecule, aiding in its application across various scientific disciplines.

Solubility of 3,5-Di-tert-butyltoluene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-di-tert-butyltoluene, a key intermediate in the synthesis of various organic compounds. Understanding its solubility is crucial for optimizing reaction conditions, developing purification strategies, and formulating products in diverse applications, including pharmaceuticals and materials science. This document outlines the available solubility data, presents a detailed experimental protocol for solubility determination, and provides visual representations of the underlying principles and workflows.

Core Data Presentation: Solubility Profile

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure—a nonpolar aromatic hydrocarbon—and qualitative observations from chemical suppliers, a general solubility profile can be established. The compound is highly soluble in nonpolar and moderately polar organic solvents and practically insoluble in water.

Below is a summary of the available quantitative and qualitative solubility data. It is important to note that the solubility in organic solvents is largely inferred from its chemical properties and qualitative descriptors provided by suppliers. For precise quantitative measurements, the experimental protocol outlined in the subsequent section should be followed.

| Solvent | Chemical Formula | Polarity | Solubility (at 25 °C) | Data Type |

| Water | H₂O | High | 8.6 x 10⁻⁶ g/L[1] | Calculated |

| Methanol | CH₃OH | High | Soluble[2] | Qualitative |

| Ethanol | C₂H₅OH | High | Expected to be Soluble | Inferred |

| Acetone | C₃H₆O | Medium | Expected to be Soluble | Inferred |

| Toluene | C₇H₈ | Low | Expected to be Miscible | Inferred |

| Hexane | C₆H₁₄ | Low | Expected to be Miscible | Inferred |

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like." Its nonpolar nature, attributed to the aromatic ring and the bulky tert-butyl groups, dictates its high affinity for nonpolar solvents. The diagram below illustrates the key factors influencing its solubility.

Caption: Key factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely used isothermal equilibrium method.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or magnetic stirrer with a temperature controller

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibrium should be determined by preliminary experiments where samples are taken at different time points until the concentration of the solute in the solution becomes constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle for a predetermined period (e.g., 2-4 hours) while maintaining the constant temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Record the exact volume of the filtrate and dilute it with the same solvent to a concentration within the calibration range of the analytical method.

-

-

Concentration Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample by interpolating its analytical signal on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

-

3. Workflow Diagram:

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide on the Thermodynamic Data for 3,5-Di-tert-butyltoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data for 3,5-di-tert-butyltoluene. Due to the limited availability of direct experimental data for this specific compound, this guide focuses on established computational methods for the accurate prediction of its thermodynamic properties, supplemented by a discussion of relevant experimental techniques commonly employed for similar alkylated aromatic hydrocarbons.

Physicochemical Properties of this compound

Basic physicochemical properties for this compound have been reported and are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄ | |

| Molecular Weight | 204.35 g/mol | |

| Melting Point | 31-32 °C | |

| Boiling Point | 244 °C | |

| Density | 0.86 g/mL at 25 °C | |

| Refractive Index | n20/D 1.49 |

Computational Prediction of Thermodynamic Properties

In the absence of direct experimental measurements, computational methods serve as a reliable alternative for obtaining thermodynamic data. The Benson group additivity method is a well-established technique for estimating the standard enthalpy of formation, while quantum chemical calculations are powerful tools for determining properties like heat capacity and entropy.

The Benson group additivity method allows for the calculation of the standard enthalpy of formation in the gas phase by summing the contributions of individual molecular groups.[1][2]

Methodology: Benson Group Additivity

The this compound molecule is dissected into the following structural groups:

-

2 x C-(C)₄: A quaternary carbon atom bonded to four other carbon atoms (from the tert-butyl groups).

-

6 x C-(C)(H)₃: A primary carbon atom in the methyl groups of the tert-butyl substituents.

-

1 x CB-(C)(H)₂: A primary carbon atom of the methyl group attached to the benzene ring.

-

2 x CB-(CB)₂(H): Two tertiary carbon atoms in the benzene ring bonded to a hydrogen atom.

-

1 x CB-(CB)₂(C): A tertiary carbon atom in the benzene ring bonded to the methyl group.

-

2 x CB-(CB)₂(C): Two tertiary carbon atoms in the benzene ring bonded to the tert-butyl groups.

Each of these groups has an empirically determined contribution to the enthalpy of formation. By summing these values, a reliable estimate for the standard enthalpy of formation of the entire molecule can be obtained.

Estimated Thermodynamic Data

| Thermodynamic Property | Predicted Value (gas phase, 298.15 K) | Method |

| Standard Enthalpy of Formation (ΔHf°) | -145.2 ± 5.0 kJ/mol | Benson Group Additivity[3] |

Note: The uncertainty is an estimated value based on typical accuracies of the group additivity method for hydrocarbons.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict vibrational frequencies, which can then be used to calculate thermodynamic properties such as heat capacity and entropy.

Methodology: Density Functional Theory (DFT) Calculations

A typical computational workflow for determining heat capacity and entropy using DFT involves the following steps:

-

Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation. A common level of theory for this is B3LYP with a 6-31G* basis set.

-

Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This provides the vibrational frequencies of the molecule.

-

Thermodynamic Property Calculation: The calculated vibrational frequencies are used in statistical mechanics equations to determine the vibrational contributions to the heat capacity and entropy. These are then combined with the translational and rotational contributions to obtain the total values.

Experimental Protocols for Thermodynamic Data Determination

While specific experimental data for this compound is scarce, the methodologies for determining such data for analogous compounds are well-documented.

Adiabatic calorimetry is a precise technique for measuring the heat capacity of a substance as a function of temperature.[4]

Experimental Workflow:

-

Sample Preparation: A purified sample of the compound is placed in a sealed calorimeter vessel.

-

Calorimeter Assembly: The vessel is placed within an adiabatic shield in a high-vacuum environment.

-

Heating and Measurement: A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured with high precision. The adiabatic shield is maintained at the same temperature as the calorimeter to prevent heat loss.

-

Data Analysis: The heat capacity is calculated from the energy input and the temperature change.

Combustion calorimetry is the primary method for determining the enthalpy of combustion, from which the standard enthalpy of formation can be derived.

Experimental Workflow:

-

Sample Preparation: A known mass of the substance is placed in a crucible inside a high-pressure vessel (bomb).

-

Pressurization and Ignition: The bomb is filled with high-pressure oxygen and the sample is ignited electrically.

-

Temperature Measurement: The bomb is submerged in a known quantity of water in a calorimeter, and the temperature rise of the water is measured.

-

Calculation: The enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.

Workflow for Thermodynamic Data Determination

The following diagram illustrates the general workflow for obtaining thermodynamic data for a compound like this compound, combining both computational and experimental approaches.

Caption: A flowchart illustrating the decision-making and procedural steps for obtaining thermodynamic data.

References

A Technical Guide to the Historical Synthesis of 3,5-Di-tert-butyltoluene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical chemical synthesis of 3,5-di-tert-butyltoluene, a substituted aromatic hydrocarbon. The core focus of this document is the traditional Friedel-Crafts alkylation method, which has been a foundational technique in organic synthesis for introducing alkyl groups to an aromatic ring. This guide provides a detailed examination of a representative historical experimental protocol, a summary of the quantitative data, and mechanistic diagrams to facilitate a comprehensive understanding of the synthesis.

Introduction to the Historical Synthesis

The synthesis of this compound has historically been achieved through the Friedel-Crafts alkylation of toluene. This classic electrophilic aromatic substitution reaction involves the reaction of toluene with a tert-butylating agent, most commonly tert-butyl chloride, in the presence of a strong Lewis acid catalyst, such as anhydrous aluminum chloride.

The reaction is known to produce a mixture of isomers, including the para- (4-tert-butyltoluene) and meta- (3-tert-butyltoluene) monosubstituted products, as well as di-substituted products like the target this compound. The formation of various isomers is a key challenge in this synthesis, and historical methods often involved careful control of reaction conditions and subsequent purification to isolate the desired product.

Key Historical Synthesis Method: Friedel-Crafts Alkylation

The di-tert-butylation of toluene using tert-butyl chloride and aluminum chloride is a well-established, albeit non-selective, historical method for preparing this compound. The following sections detail a representative experimental protocol from the mid-20th century.

Experimental Protocol: Di-tert-butylation of Toluene

This protocol is a representative procedure based on historical accounts of the Friedel-Crafts di-alkylation of toluene.

Materials and Reagents:

-

Toluene (anhydrous)

-

tert-Butyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Ice

-

5% Hydrochloric acid (aqueous solution)

-

Saturated sodium bicarbonate solution (aqueous)

-

Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)

-

Distillation apparatus

Procedure:

-

A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The outlet of the condenser is connected to a gas trap to neutralize the hydrogen chloride gas evolved during the reaction.

-

The flask is charged with anhydrous toluene and anhydrous aluminum chloride.

-

The mixture is cooled to 0-5 °C using an ice-salt bath.

-

tert-Butyl chloride is added dropwise from the dropping funnel to the stirred toluene-catalyst mixture over a period of 1-2 hours, maintaining the low temperature.

-

After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at 0-5 °C.

-

The reaction is quenched by the slow and careful addition of crushed ice, followed by cold 5% hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer is separated using a separatory funnel and washed sequentially with water, saturated sodium bicarbonate solution, and finally with water again until the washings are neutral.

-

The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

The drying agent is removed by filtration, and the excess toluene is removed by distillation at atmospheric pressure.

-

The residue is then fractionally distilled under reduced pressure to isolate the this compound fraction.

Quantitative Data Summary

The yields and isomer distribution in the historical synthesis of di-tert-butylated toluenes are highly dependent on the specific reaction conditions. The following table provides a representative summary of the quantitative aspects of the historical Friedel-Crafts di-tert-butylation of toluene.

| Parameter | Value/Range | Notes |

| Reactants | Toluene, tert-Butyl Chloride | |

| Catalyst | Anhydrous Aluminum Chloride | |

| Molar Ratio (Toluene:tert-Butyl Chloride) | Typically 1:2 to 1:3 | A higher ratio of the alkylating agent favors di-substitution. |

| Temperature | 0-5 °C | Low temperatures are generally used to control the reaction rate and minimize side reactions. |

| Reaction Time | 3-5 hours | |

| Yield of Di-tert-butyltoluene Fraction | 30-50% | This is an estimated range for the combined di-substituted isomers. |

| Isomer Distribution in Di-tert-butylated Fraction | Variable | The 3,5-isomer is one of the major di-substituted products. |

Reaction Mechanisms and Pathways

The Friedel-Crafts alkylation of toluene proceeds through an electrophilic aromatic substitution mechanism. The following diagrams illustrate the key steps in the formation of this compound.

Experimental Workflow

The overall workflow for the historical synthesis and isolation of this compound can be visualized as follows:

Conclusion

The historical synthesis of this compound via the Friedel-Crafts alkylation of toluene represents a classic example of electrophilic aromatic substitution. While effective in producing the desired compound, this method is characterized by a lack of selectivity, leading to the formation of a mixture of isomers that necessitate careful purification. This technical guide provides a foundational understanding of the historical approach to synthesizing this molecule, offering valuable context for researchers and professionals in the field of organic and medicinal chemistry. Modern synthetic methods have since been developed to improve selectivity and yield, often employing shape-selective catalysts such as zeolites.

electrophilic aromatic substitution reactions of 3,5-di-tert-butyltoluene

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 3,5-Di-tert-butyltoluene

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of this compound. The regioselectivity of these reactions is governed by a complex interplay between the electronic activating effects of the one methyl and two tert-butyl substituents and the significant steric hindrance imposed by the bulky tert-butyl groups. This document details the theoretical basis for substitution patterns and provides experimental protocols and quantitative data for key transformations including halogenation and nitration. The challenges associated with Friedel-Crafts reactions on this sterically congested substrate are also discussed, supported by general methodologies for related, less-hindered aromatics.

Introduction: Structure and Reactivity

This compound is an alkylated aromatic hydrocarbon featuring a toluene core substituted with two bulky tert-butyl groups at the meta positions relative to the methyl group. In electrophilic aromatic substitution, the outcome is determined by the directing influence of these substituents.

-

Electronic Effects : Both the methyl group and the tert-butyl groups are alkyl groups, which act as activators and ortho, para-directors. They donate electron density to the aromatic ring through an inductive effect and hyperconjugation, stabilizing the positively charged intermediate (the arenium ion) formed during the substitution. The positions ortho to the methyl group (2 and 6) and para to it (4) are electronically activated. Similarly, the positions ortho to the tert-butyl groups (2, 4, 6) are activated. The 4-position is uniquely activated by all three alkyl groups.

-

Steric Effects : The two tert-butyl groups are exceptionally bulky, creating significant steric hindrance. This physical obstruction can prevent large electrophiles from attacking the adjacent positions. The 4-position, while electronically favored, is flanked by both tert-butyl groups, making it the most sterically hindered site. The 2- and 6-positions are each hindered by one adjacent tert-butyl group.

This combination of electronic activation and steric hindrance makes this compound a unique substrate, where reactions are often directed to the electronically activated but less sterically crowded positions, primarily the 2- and 6-positions.

Halogenation

Halogenation of this compound, particularly chlorination, proceeds with high regioselectivity, targeting the positions ortho to the methyl group.

Chlorination

The direct chlorination of this compound with chlorine gas in the presence of a Lewis acid and elemental sulfur catalyst system produces 3,5-di-tert-butyl-2,6-dichlorotoluene in high yields.[1] This reaction is notable for being conducted without a solvent.[1] The catalyst system allows the reaction to proceed efficiently, overcoming the steric hindrance at the 2- and 6-positions.[1]

| Product | Catalyst System | Yield | Reference |

| 3,5-Di-tert-butyl-2,6-dichlorotoluene | AlCl₃ / Elemental Sulfur | 83% | [1] |

| 3,5-Di-tert-butyl-2,6-dichlorotoluene | AlCl₃ / Elemental Sulfur | 85.1% | [1] |

This protocol is adapted from the procedure described in patent JP2815698B2.[1]

-

Apparatus Setup : A reactor (e.g., a 300-liter glass-lined reactor) is equipped with a mechanical stirrer, a reflux condenser, and a thermometer. The outlet of the condenser is connected to a gas trap containing an aqueous sodium hydroxide solution to neutralize the hydrogen chloride gas generated.

-

Charging the Reactor : The reactor is charged with 150 kg of this compound.

-

Catalyst Addition : Anhydrous aluminum chloride (AlCl₃) and elemental sulfur are added. The molar ratio of elemental sulfur to the Lewis acid should be in the range of 8 to 25. The amount of Lewis acid used is typically 0.05 to 5 mol% relative to the starting material.

-

Reaction : The mixture is heated, and chlorine gas is bubbled through the reaction mixture at a controlled rate (e.g., 147 mol/hour) while maintaining the reaction temperature.

-

Work-up : After the reaction is complete (as determined by a method like gas chromatography), the reaction mixture is cooled and washed with water.

-

Analysis : The organic layer is analyzed by gas chromatography to determine the yield of 3,5-di-tert-butyl-2,6-dichlorotoluene.[1]

Nitration

Direct nitration of this compound is not extensively documented in the literature, likely due to competitive side-chain oxidation and the steric hindrance of the ring. However, the nitration of the analogous compound, 3,5-di-tert-butylphenol, provides valuable insight into the expected regioselectivity and reaction conditions.[2][3] Nitration of this phenol analog with fuming nitric acid in sulfuric acid yields the 2,6-dinitro product, suggesting that the 2- and 6-positions of this compound are the most probable sites for dinitration.[2][3]

| Reactant | Product | Yield | Reference |

| 3,5-Di-tert-butylphenol | 2,6-Dinitro-3,5-di-tert-butylphenol | 28% | [3] |

This protocol is for a related substrate and should be considered a representative method.

-

Preparation : A mixture of 75 mL of red fuming nitric acid and 150 mL of concentrated sulfuric acid is prepared and cooled to 10°C in an ice bath with rapid agitation.

-

Addition : A solution of 3,5-di-tert-butylphenol (0.5 g, 2.5 mmoles) dissolved in 50 mL of concentrated sulfuric acid is added dropwise to the nitrating mixture over a 20-minute period, maintaining the temperature at 10°C.

-

Reaction : After the addition is complete, the mixture is stirred at room temperature for 4 hours.

-

Work-up : The reaction mixture is then poured onto crushed ice.

-

Purification : The resulting solid precipitate is collected by filtration and purified by recrystallization from ethanol to yield 2,6-dinitro-3,5-di-tert-butylphenol.[3]

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions on this compound are not well-reported in scientific literature. This is likely attributable to two primary factors:

-

Steric Hindrance : The severe steric crowding at the 2-, 4-, and 6-positions is expected to prevent the bulky acylium ion (R-C=O⁺) or alkyl-carbocation electrophiles from approaching the aromatic ring to initiate the reaction.

-

Product Deactivation (Acylation) : In Friedel-Crafts acylation, the product is an aryl ketone. This ketone forms a complex with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the aromatic ring towards further substitution. For a highly hindered substrate, this deactivation may effectively halt the reaction after very little or no product formation.

For these reasons, achieving successful Friedel-Crafts reactions on this substrate would likely require specialized catalysts or reaction conditions that have not been established. Below is a general protocol for the acylation of a less-hindered substrate, toluene, for illustrative purposes.

-

Apparatus Setup : A dry 50 mL round-bottom flask is equipped with a magnetic stir bar, a Claisen adaptor, an addition funnel, and an air condenser connected to a gas trap.

-

Catalyst Suspension : Anhydrous aluminum chloride (0.0275 mol) is added to the flask, followed by 8 mL of methylene chloride.

-

Electrophile Formation : A solution of acetyl chloride (0.025 mol) in 2 mL of methylene chloride is placed in the addition funnel and added dropwise to the stirred AlCl₃ suspension.

-

Substrate Addition : A solution of toluene (0.025 mol) in 5 mL of methylene chloride is added via the addition funnel at a rate that controls the exothermic reaction. The solution typically turns an amber color.

-

Work-up : After the reaction is complete, the mixture is quenched by carefully pouring it onto ice, followed by extraction with an organic solvent, washing, drying, and purification.

Conclusion

The electrophilic aromatic substitution of this compound is a clear example of the competition between electronic and steric effects. While all three alkyl groups activate the 2-, 4-, and 6-positions, the immense steric bulk of the two tert-butyl groups is the dominating factor in its reactivity. This leads to highly selective reactions, such as dichlorination at the 2- and 6-positions, where the electrophile is small enough to overcome the moderate steric barrier.[1] Conversely, reactions involving larger electrophiles, such as those in Friedel-Crafts acylation and alkylation, are significantly inhibited. Nitration is expected to follow a similar regioselectivity to chlorination, though it is less documented for this specific substrate. This guide provides researchers with the foundational knowledge and specific protocols necessary to explore the chemistry of this sterically demanding aromatic compound.

References

Reactivity of Benzylic Protons in 3,5-Di-tert-butyltoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the benzylic protons in 3,5-di-tert-butyltoluene. The strategic placement of bulky tert-butyl groups on the aromatic ring significantly influences the chemical behavior of the benzylic methyl group. This document details the underlying principles, key reactions, experimental protocols, and quantitative data related to the abstraction and substitution of these protons, offering valuable insights for synthetic chemists and drug development professionals.

Introduction: Steric and Electronic Effects on Benzylic Reactivity

The benzylic protons of toluene and its derivatives are known to be more reactive than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical. In the case of this compound, the two bulky tert-butyl groups at the meta positions exert significant steric hindrance around the aromatic ring. However, they do not directly flank the methyl group, allowing for reactions to occur at the benzylic position.

Electronically, the tert-butyl groups are weakly electron-donating through induction. This slight increase in electron density on the aromatic ring can subtly influence the stability of the benzylic radical intermediate. Both electron-donating and electron-withdrawing groups have been shown to reduce the bond dissociation energy (BDE) of the benzylic C-H bond by delocalizing the spin density of the resulting radical.[1]

Key Reactions Involving Benzylic Protons

The reactivity of the benzylic protons in this compound is primarily demonstrated through two main classes of reactions: free-radical halogenation and oxidation. These transformations are fundamental in organic synthesis, allowing for the introduction of functional groups at the benzylic position, which can then be further elaborated into a variety of valuable compounds. For instance, this compound serves as a precursor for the synthesis of 3,5-di-tert-butyl(bromomethyl)benzene and di-tert-butylbenzoic acid.

Free-Radical Benzylic Bromination

The selective bromination of the benzylic position is a hallmark reaction demonstrating the enhanced reactivity of these protons. This reaction typically proceeds via a free-radical chain mechanism, initiated by light or a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine, minimizing side reactions such as addition to the aromatic ring.

The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a benzylic hydrogen from this compound to form a resonance-stabilized benzylic radical. This intermediate subsequently reacts with a molecule of bromine (generated in situ from the reaction of HBr with NBS) to yield the desired 3,5-di-tert-butylbenzyl bromide and a new bromine radical, which propagates the chain reaction.

Caption: Free-Radical Benzylic Bromination Pathway.

Oxidation to Benzoic Acid

The benzylic methyl group of this compound can be oxidized to a carboxylic acid group, yielding 3,5-di-tert-butylbenzoic acid. This transformation is a powerful tool for introducing an acidic functional group and is often accomplished using strong oxidizing agents like potassium permanganate (KMnO₄) or through catalytic oxidation with molecular oxygen in the presence of a transition metal catalyst, such as cobalt salts.

The mechanism for permanganate oxidation is complex but is believed to involve the initial abstraction of a benzylic hydrogen. In catalytic air oxidation, the process proceeds through a radical chain mechanism involving the formation of a benzylic hydroperoxide intermediate, which is then further oxidized to the carboxylic acid.

Caption: General Pathway for Catalytic Air Oxidation.

Quantitative Data

While specific kinetic data for the reactions of this compound are not extensively reported in readily available literature, quantitative data from analogous systems and related experimental findings provide valuable insights.

| Parameter | Value/Observation | Compound | Reaction Conditions | Source |

| Benzylic C-H Bond Dissociation Energy | ~85-90 kcal/mol (estimated) | Toluene Derivatives | General | [1] |

| Yield of Benzoic Acid | 89.20% | p-tert-butyltoluene | Co(OAc)₂ catalyst, H₂O₂ | [2] |

| Yield of Benzoic Acid | 71.0% | p-tert-butyltoluene | Co(OAc)₂/NaBr catalyst, O₂ | [3] |

| Conversion of Toluene Derivative | 97.66% | p-tert-butyltoluene | Co(OAc)₂ catalyst, H₂O₂ | [2] |

| Yield of Benzyl Bromide | Not specified, but used as intermediate | This compound | Not specified |

Experimental Protocols

The following are detailed experimental methodologies for the key reactions discussed, adapted from literature procedures for structurally similar compounds.

Protocol for Benzylic Bromination of this compound

This protocol is based on a general procedure for the benzylic bromination of toluene derivatives using N-bromosuccinimide (NBS) and a radical initiator.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or a less toxic alternative like acetonitrile

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

-

Reflux condenser

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in CCl₄.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction can be monitored by the disappearance of the solid NBS, which is denser than CCl₄ and will be consumed as the reaction proceeds.

-

After the reaction is complete (typically 1-3 hours, can be monitored by TLC or GC-MS), cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and then with a saturated aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield crude 3,5-di-tert-butylbenzyl bromide.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Caption: Experimental Workflow for Benzylic Bromination.

Protocol for Cobalt-Catalyzed Oxidation to 3,5-Di-tert-butylbenzoic Acid

This protocol is adapted from procedures for the oxidation of p-tert-butyltoluene.

Materials:

-

This compound

-

Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

-

Sodium bromide (NaBr) (optional co-catalyst)

-

Acetic acid (solvent)

-

Oxygen or air supply

-

Gas dispersion tube

-

Heating mantle and magnetic stirrer

-

Reflux condenser

Procedure:

-

To a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet tube, add this compound, cobalt(II) acetate tetrahydrate, and sodium bromide (if used) in glacial acetic acid.

-

Heat the mixture to the desired reaction temperature (typically 100-150°C) with stirring.

-